An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL: A Versatile Spin Label for Probing Biomolecular Structure and Dynamics
An In-Depth Technical Guide to 3-(2-Iodoacetamido)-PROXYL: A Versatile Spin Label for Probing Biomolecular Structure and Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Iodoacetamido)-PROXYL is a stable nitroxide radical that serves as a crucial tool in the field of molecular biology and biophysics. Its paramount application lies in site-directed spin labeling (SDSL) in conjunction with electron paramagnetic resonance (EPR) spectroscopy. This technique allows for the precise measurement of distances, dynamics, and solvent accessibility within proteins, nucleic acids, and their complexes. The iodoacetamido functional group of this spin label exhibits high reactivity and specificity towards thiol groups, particularly those of cysteine residues, enabling the targeted introduction of a paramagnetic center into a biomolecule of interest. This in-depth guide provides a comprehensive overview of the synthesis, properties, and applications of 3-(2-Iodoacetamido)-PROXYL, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Properties and Synthesis
3-(2-Iodoacetamido)-PROXYL, also known as 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a derivative of the PROXYL (2,2,5,5-tetramethylpyrrolidin-1-oxyl) nitroxide. The presence of the stable nitroxide free radical is the basis for its utility in EPR spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(2-Iodoacetamido)-PROXYL is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈IN₂O₂ | [1] |
| Molecular Weight | 325.17 g/mol | [1] |
| CAS Number | 27048-01-7 | [1] |
| Appearance | Off-white to yellow powder/solid | [2][3] |
| Melting Point | 162-164 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |
| Storage Conditions | 2-8 °C, protect from light. | [3] |
Synthesis of 3-(2-Iodoacetamido)-PROXYL
The synthesis of 3-(2-Iodoacetamido)-PROXYL is a multi-step process that begins with the commercially available 3-amino-PROXYL. The key transformation is the acylation of the amino group with an iodoacetyl moiety.
Experimental Protocol: Synthesis of 3-(2-Iodoacetamido)-PROXYL
Materials:
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3-amino-PROXYL
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Iodoacetic anhydride (B1165640) (or iodoacetyl chloride)
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Anhydrous dichloromethane (B109758) (DCM)
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Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-PROXYL in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine or DIPEA (typically 1.1 to 1.5 equivalents).
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Acylation: Slowly add a solution of iodoacetic anhydride (or iodoacetyl chloride) in anhydrous DCM (typically 1.0 to 1.2 equivalents) to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-(2-Iodoacetamido)-PROXYL as a solid.
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Characterization: Confirm the identity and purity of the product using techniques such as mass spectrometry and NMR spectroscopy (after reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) to enable sharp NMR signals).
Logical Relationship: Synthesis of 3-(2-Iodoacetamido)-PROXYL
Caption: A flowchart illustrating the key steps in the synthesis of 3-(2-Iodoacetamido)-PROXYL.
Mechanism of Action and Reaction with Thiols
The utility of 3-(2-Iodoacetamido)-PROXYL as a spin label stems from the specific and efficient reaction of its iodoacetamido group with the thiol side chain of cysteine residues in proteins. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Reaction Mechanism: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamido group. This leads to the displacement of the iodide ion, which is a good leaving group, and the formation of a stable thioether bond between the PROXYL spin label and the cysteine residue. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), which favors the deprotonation of the cysteine thiol group.
Signaling Pathway: Covalent Labeling of Cysteine
